4-Methyl-2,1,3-benzoxadiazole
Overview
Description
4-Methyl-2,1,3-benzoxadiazole is a heterocyclic organic compound with the molecular formula C7H6N2O. It is part of the benzoxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2,1,3-benzoxadiazole are the human glutathione S-transferases (GSTs). These are a superfamily of enzymes present in human tissues, subdivided into at least eight gene-independent classes . They play a crucial role in the detoxification of xenobiotics and are often overexpressed in many human cancers .
Mode of Action
This compound interacts with its targets, the GSTs, by binding to the H-site and forming a complex with glutathione (GSH) at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The interaction of this compound with GSTs affects the biochemical pathways related to detoxification and apoptosis. It has been shown to trigger apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex . This indicates that the compound can modulate the biological activity of GSTs, thereby affecting the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .
Result of Action
The result of the action of this compound is the induction of apoptosis and cell cycle arrest in tumor cells . This is achieved through the phospho-activation of JNK and p38 and their downstream targets, including c-Jun, ATF2, and p53 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives, a class of compounds to which 4-Methyl-2,1,3-benzoxadiazole belongs, have been found to exhibit a wide range of biological activities . They have been used as starting materials for different mechanistic approaches in drug discovery .
Cellular Effects
A benzoxadiazole-based fluorescent probe has been shown to detect hydrogen sulfide in the mitochondria of cancer cells
Molecular Mechanism
Benzoxazole derivatives have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Benzoxadiazole derivatives have been used in fluorescence imaging, suggesting they may have stable optical properties over time .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Subcellular Localization
A benzoxadiazole-based fluorescent probe has been shown to localize in the mitochondria of cancer cells , suggesting that this compound may also localize in specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,1,3-benzoxadiazole typically involves the cyclization of 2-aminophenol with aldehydes or acids under specific conditions. One common method includes the reaction of 2-aminophenol with methyl formate in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, usually in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxadiazoles, which can have different functional groups attached, enhancing their utility in different applications .
Scientific Research Applications
4-Methyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the methyl group at the 4-position.
2,1,3-Benzoxadiazole: The parent compound without the methyl substitution.
4-Methylbenzoxazole: Similar but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness: 4-Methyl-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJEYIAUIOTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NON=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342741 | |
Record name | 4-Methyl-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29091-40-5 | |
Record name | 4-Methyl-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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